molecular formula C22H26N4O B2685618 2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine CAS No. 896854-92-5

2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine

Cat. No.: B2685618
CAS No.: 896854-92-5
M. Wt: 362.477
InChI Key: JWWKKKGWNFEQCO-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine is a pyrazoloquinazoline derivative characterized by a partially saturated bicyclic core (5H,6H,7H,8H-pyrazoloquinazoline) with a methyl group at position 2, a phenyl substituent at position 3, and an N-substituted amine at position 9 linked to an oxolan-2-ylmethyl group. Pyrazoloquinazolines are of interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism .

Properties

IUPAC Name

2-methyl-N-(oxolan-2-ylmethyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-15-20(16-8-3-2-4-9-16)22-24-19-12-6-5-11-18(19)21(26(22)25-15)23-14-17-10-7-13-27-17/h2-4,8-9,17,23H,5-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWKKKGWNFEQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Key Observations:

Substituent Hydrophilicity : The oxolan-2-ylmethyl group in the target compound provides moderate hydrophilicity compared to the lipophilic 4-chlorophenyl group in the analogue from . This difference may influence membrane permeability and metabolic stability.

Hydrogen Bonding : The oxolane oxygen and amine NH groups in the target compound can participate in hydrogen bonding, as seen in similar purine derivatives (e.g., N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine) . This contrasts with the pyridinylmethyl analogue, which relies on π-π stacking and metal coordination .

Synthetic Accessibility : The oxolane-containing compound may be synthesized via nucleophilic substitution of a chlorinated precursor with oxolan-2-ylmethylamine, analogous to methods for purine derivatives . In contrast, pyridinylmethyl analogues require coupling with pre-functionalized amines .

Biological Activity

The compound 2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine , identified by its CAS number 896854-92-5 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4OC_{22}H_{26}N_{4}O with a molecular weight of 362.47 g/mol . The structure features a pyrazoloquinazoline core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC22H26N4OC_{22}H_{26}N_{4}O
Molecular Weight362.47 g/mol
CAS Number896854-92-5
SolubilitySoluble in DMSO

Antitumor Activity

Research has indicated that compounds with a pyrazoloquinazoline framework exhibit antitumor properties . For instance, studies on related compounds have demonstrated their capability to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that modifications in the C2 position of quinazoline derivatives significantly enhanced their cytotoxicity against various cancer cell lines, suggesting that similar modifications in our compound could yield potent antitumor agents .

The proposed mechanism involves the binding of the compound to the active site of thymidylate synthase, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This action disrupts DNA synthesis and promotes apoptosis in rapidly dividing cells.

Antimicrobial Properties

Emerging data suggest that pyrazoloquinazolines also possess antimicrobial activity . Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazoloquinazoline core can significantly affect potency and selectivity towards biological targets.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntitumorInhibition of thymidylate synthase
AntimicrobialActivity against bacteria (preliminary)
CytotoxicityEnhanced against cancer cell lines

Future Research Directions

Further research is warranted to explore:

  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : Elucidating the precise molecular interactions with target enzymes.
  • Optimization : Modifying chemical structures to enhance efficacy and reduce toxicity.

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